molecular formula C29H32O6S B12432754 4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside

4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside

Cat. No.: B12432754
M. Wt: 508.6 g/mol
InChI Key: LUUJFEHXXCVHPF-RQKPWJHBSA-N
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Description

4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside is a complex organic compound that belongs to the class of thioglycosides. It is characterized by the presence of a glucopyranoside ring with various substituents, including a 4-methylphenyl group, acetyl group, and benzyl groups. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

    Thioether Formation: The protected glucopyranoside is then reacted with 4-methylphenyl thiol in the presence of a base to form the thioether linkage.

    Acetylation: The final step involves the acetylation of the 6-OH group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of deacetylated products.

    Substitution: Formation of substituted glucopyranosides.

Scientific Research Applications

4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.

    Biology: Studied for its potential role in glycosylation processes and interactions with glycosidases.

    Medicine: Investigated for its potential use in drug development, particularly in the design of glycosylated drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound can inhibit or modify the activity of these enzymes by binding to their active sites, thereby affecting glycosylation processes. The presence of the thioether linkage and benzyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
  • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
  • 4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside

Uniqueness

4-Methylphenyl 6-O-acetyl-2,3-di-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the 4-methylphenyl group and the acetyl group at the 6-OH position differentiates it from other similar compounds, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C29H32O6S

Molecular Weight

508.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3-hydroxy-6-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C29H32O6S/c1-20-13-15-24(16-14-20)36-29-28(34-18-23-11-7-4-8-12-23)27(33-17-22-9-5-3-6-10-22)26(31)25(35-29)19-32-21(2)30/h3-16,25-29,31H,17-19H2,1-2H3/t25-,26-,27+,28-,29+/m1/s1

InChI Key

LUUJFEHXXCVHPF-RQKPWJHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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